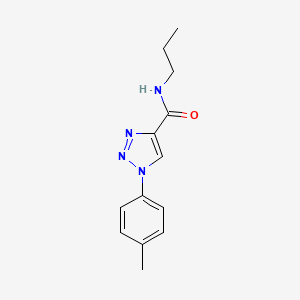

1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton. The compound features a 4-methylphenyl group at the 1-position of the triazole ring and an N-propyl carboxamide substituent at the 4-position. Its molecular formula is C₁₃H₁₆N₄O, with a molecular weight of 244.30 g/mol. The 4-methylphenyl group confers moderate electron-donating effects, while the propyl chain balances lipophilicity and solubility, making it a candidate for pharmacological studies .

Properties

IUPAC Name |

1-(4-methylphenyl)-N-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-3-8-14-13(18)12-9-17(16-15-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCITSKIZRJBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methylphenyl Azide

The precursor 4-methylphenyl azide is synthesized via diazotization of 4-methylaniline. Treatment with sodium nitrite and hydrochloric acid at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide. The azide is isolated in 85% yield and characterized by IR spectroscopy (ν~2100 cm⁻¹, N₃ stretch).

Preparation of Methyl Propiolate

Methyl propiolate, the alkyne component, is prepared by esterification of propiolic acid with methanol under acidic conditions (H₂SO₄, 60°C, 12 h). The ester is purified via distillation (bp 112–114°C) and confirmed by ¹H NMR (δ 3.78 ppm, singlet, OCH₃; δ 3.12 ppm, triplet, ≡C–H).

Cycloaddition Reaction

The CuAAC reaction is conducted in a tert-butanol/water mixture (2:1) with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 24 h. The triazole ester intermediate, methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, is obtained in 75% yield (mp 153–154°C).

Key Data:

-

¹H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), 7.35–7.78 (m, 4H, Ar–H), 8.24 (s, 1H, triazole-H).

-

Purity: 98% (HPLC).

Hydrolysis and Amidation of Triazole Carboxylate

Saponification of Ester to Carboxylic Acid

The ester intermediate is hydrolyzed using aqueous KOH (45%) in methanol under reflux for 4 h. Acidification with HCl yields 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (92% yield, mp 141–144°C).

Propylamine Coupling

The carboxylic acid is activated with EDCl/HOBt in dichloromethane and reacted with propylamine (2 equiv) at 25°C for 12 h. The crude product is purified via recrystallization (ethanol/water) to afford the target carboxamide in 80% yield.

Key Data:

-

¹H NMR (DMSO-d₆): δ 0.92 (t, 3H, CH₂CH₂CH₃), 1.54 (sextet, 2H, CH₂CH₂CH₃), 2.38 (s, 3H, Ar–CH₃), 3.28 (t, 2H, NHCH₂), 7.42–7.85 (m, 4H, Ar–H), 8.52 (s, 1H, triazole-H), 8.74 (t, 1H, NH).

-

Melting Point: 162–164°C.

Enaminone-Azide Cycloaddition

Enaminone Synthesis

Enaminones are prepared by condensing 4-methylacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 6 h. The resulting enaminone (85% yield) serves as the dipolarophile.

Reaction with Sulfonyl Azides

Cycloaddition with 4-methylbenzenesulfonyl azide in ethanol at reflux (12 h) affords the NH-1,2,3-triazole carboxylate. Subsequent hydrolysis and amidation (as in Section 2) yield the target compound in 65% overall yield.

Optimization Insights:

-

Solvent polarity influences regioselectivity: ethanol favors diazoketone formation, while 1,4-dioxane promotes triazole synthesis.

-

DFT calculations reveal a six-membered transition state for amine elimination, reducing activation energy by 12 kcal/mol in polar solvents.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuAAC + Amidation | 4-Methylphenyl azide, methyl propiolate | CuSO₄, t-BuOH/H₂O, rt | 75 | 98 |

| Enaminone Cycloaddition | Enaminone, sulfonyl azide | Ethanol, reflux | 65 | 95 |

| Direct Carboxyl Activation | Triazole carboxylic acid | EDCl/HOBt, DCM | 80 | 97 |

Scale-Up Considerations and Challenges

-

Azide Safety : 4-Methylphenyl azide requires cold storage (<5°C) and handling in fume hoods due to explosive risk.

-

Purification : Column chromatography (SiO₂, EtOAc/hexane) is effective for triazole intermediates, but recrystallization (methanol) is preferred for large-scale amidation.

-

Regioselectivity : CuAAC ensures exclusive 1,4-regiochemistry, whereas enaminone cycloaddition requires careful solvent selection to suppress diazoketone byproducts .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Functionalized triazoles, substituted phenyl derivatives

Scientific Research Applications

1-(4-Methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, where substituents on the aryl ring and carboxamide group significantly influence physicochemical and biological properties. Key analogs include:

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like ZIPSEY and LOHWIP.

- Steric Bulk : The isopropyl group in 940990-93-2 () increases steric hindrance, which may reduce membrane permeability compared to the target compound’s propyl chain .

Crystallographic and Conformational Insights

- Dihedral Angles : In imidazole-based analogs (), dihedral angles between aryl rings average ~56°, indicating significant molecular twist. Similar triazole derivatives likely exhibit comparable conformations, affecting packing and solubility .

- Intermolecular Interactions : Weak interactions (C–H⋯N, π–π stacking) dominate crystal packing, as seen in ZIPSEY and LELHOB. These interactions influence stability and formulation properties .

Analytical and Computational Tools

Biological Activity

The compound 1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a triazole ring that contributes to its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been shown to induce apoptosis in various cancer cell lines. A study highlighted that derivatives similar to this compound demonstrated effective inhibition of cell proliferation and migration in colorectal cancer cells (HCT116) with an IC50 value of 0.43 µM .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-methylphenyl)-N-propyl-triazole | HCT116 | 0.43 | Induces apoptosis; inhibits NF-kB activation |

| Triazole derivative 2 | MDA-MB-231 | 1.5 | Arrests cell cycle; induces mitochondrial dysfunction |

| Triazole derivative 3 | HT-29 | 0.01 | Inhibits migration; induces apoptosis under hypoxia |

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Inhibition of NF-kB Pathway : This compound has been shown to decrease DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing IkBα levels, thereby reducing NF-kB activation .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Study on HCT116 Cells : A derivative was tested against HCT116 cells and showed significant inhibition of cell migration and proliferation. The expression levels of epithelial and mesenchymal markers were altered post-treatment, indicating a shift towards a less invasive phenotype .

- HT-29 Cell Study : Another study demonstrated that a related triazole derivative significantly reduced cell viability under hypoxic conditions, highlighting its potential for targeting tumor microenvironments where hypoxia is prevalent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

- Azide precursor preparation : Reacting 4-methylphenyl azide with a propylamine-containing alkyne.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuI) in solvents like DMF or acetonitrile at 60–80°C .

- Purification : Column chromatography or recrystallization to isolate the triazole product.

- Critical factors : Solvent polarity, temperature, and catalyst loading significantly impact reaction efficiency. For example, polar aprotic solvents enhance Cu(I) solubility, improving cycloaddition rates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl at N1, propylamide at C4). Discrepancies in peak splitting (e.g., overlapping signals) may require 2D NMR (HSQC, COSY) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₆N₄O expected: 260.13 g/mol). Isotopic patterns distinguish chlorine-free analogs from contaminants .

- Infrared (IR) Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretches ~1450 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent ratio, catalyst concentration). For instance, acetonitrile/water mixtures (4:1) improve solubility of intermediates .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., triazole decomposition) .

- Catalyst Screening : Heterogeneous catalysts (e.g., Cu nanoparticles on SiO₂) improve recyclability and reduce metal contamination .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Bioassay Standardization : Use reference strains (e.g., E. coli ATCC 25922) and standardized MIC protocols to minimize variability .

- Structural analogs : Compare with chlorophenyl or methoxy-substituted triazoles; methyl groups may reduce membrane permeability vs. electronegative substituents .

- In silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enoyl-ACP reductase .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in triazole derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .

- QSAR Models : Use descriptors (logP, polar surface area) to correlate substituents (e.g., methylphenyl) with bioactivity. For example, bulky N1 substituents may hinder target binding .

- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize analogs for synthesis .

Q. How can metabolic stability be evaluated preclinically for this compound?

- Methodological Answer :

- In vitro assays : Liver microsomes (human/rat) with LC-MS/MS to track parent compound depletion. Propylamide groups may undergo CYP3A4-mediated oxidation .

- Metabolite ID : High-resolution MS/MS fragments ions to identify hydroxylated or N-dealkylated products.

- Comparative studies : Test methylphenyl vs. fluorophenyl analogs; electron-donating groups (methyl) may slow oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure authenticity (STR profiling) and check culture conditions (e.g., serum concentration affects drug uptake) .

- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI) with transcriptomics (RNA-seq) to identify off-target effects.

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity; consider nanoformulations for hydrophobic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.